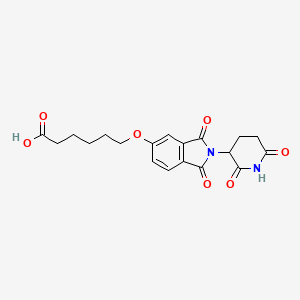
Thalidomide-5'-O-C5-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-C5-acid is a chemically synthesized conjugate that acts as an E3 ligase ligand-linker. It combines the cereblon ligand derived from thalidomide with a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research settings and has shown potential in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C5-acid involves the conjugation of thalidomide with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can be linked to the C5-acid.
Linker Attachment: The activated thalidomide is then reacted with a linker molecule under specific conditions to form the Thalidomide-5’-O-C5-acid conjugate.
Industrial Production Methods
While detailed industrial production methods for Thalidomide-5’-O-C5-acid are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory-scale synthesis. The process is optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5’-O-C5-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Thalidomide-5’-O-C5-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Thalidomide-5’-O-C5-acid exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is crucial for the compound’s role in targeted protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another thalidomide derivative with similar binding properties to cereblon.
Pomalidomide: A thalidomide analogue with enhanced potency and different therapeutic applications.
Iberdomide: A newer derivative with distinct molecular targets and pathways
Uniqueness
Thalidomide-5’-O-C5-acid is unique due to its specific linker structure, which allows for targeted protein degradation through the PROTAC technology. This makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H20N2O7 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyhexanoic acid |
InChI |
InChI=1S/C19H20N2O7/c22-15-8-7-14(17(25)20-15)21-18(26)12-6-5-11(10-13(12)19(21)27)28-9-3-1-2-4-16(23)24/h5-6,10,14H,1-4,7-9H2,(H,23,24)(H,20,22,25) |
Clé InChI |
ABGQQXZPUUPSMC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


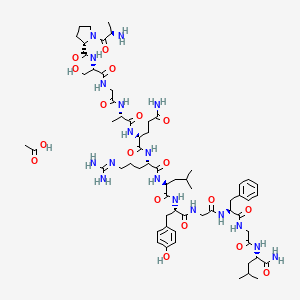

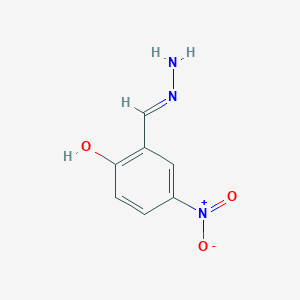
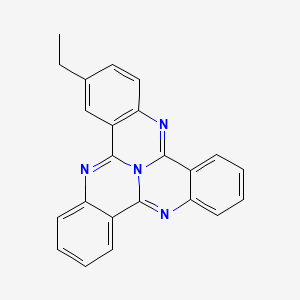
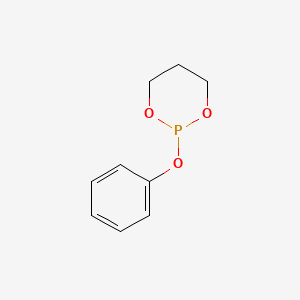
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
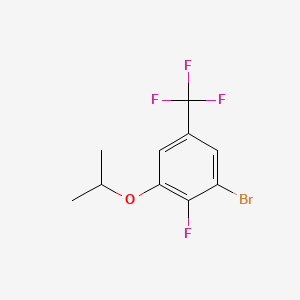
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)


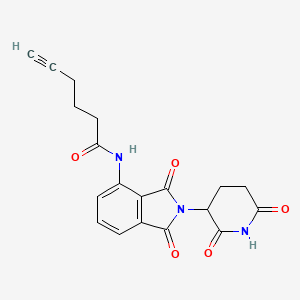
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

